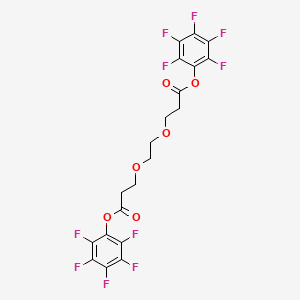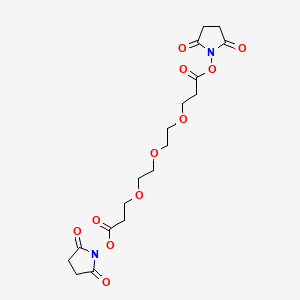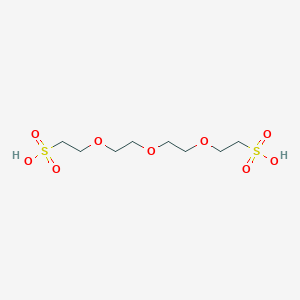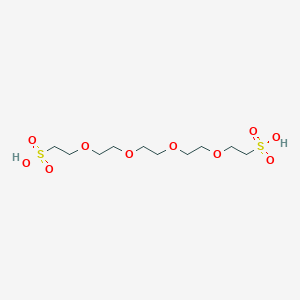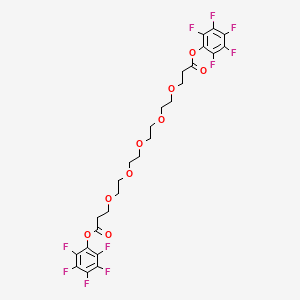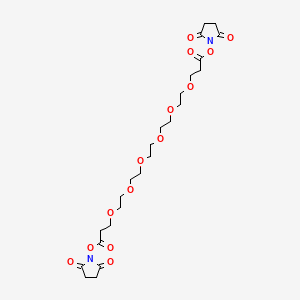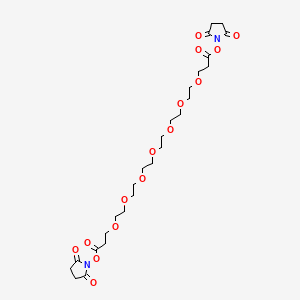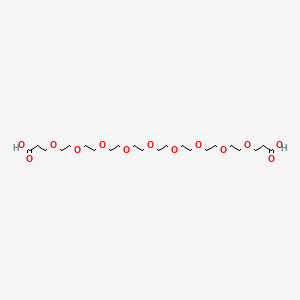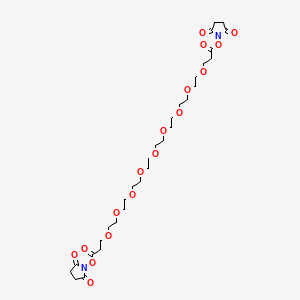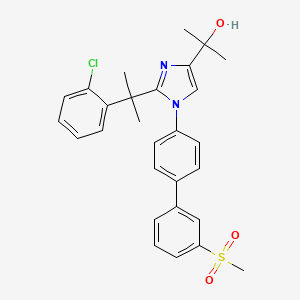
BMS-779788
Overview
Description
BMS-779788, also known as EXEL04286652, is a potent partial agonist of liver X receptor alpha (LXRα) and liver X receptor beta (LXRβ). Liver X receptors are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. This compound has been identified as a promising compound due to its ability to selectively activate liver X receptors without causing significant elevation of plasma triglycerides, a common side effect associated with full agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-779788 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring, introduction of the biphenyl moiety, and the attachment of the chlorophenyl group. The final product is obtained through purification and crystallization processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS-779788 undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to dehydration.
Common Reagents and Conditions
Dehydration: Acidic conditions (e.g., pH 1-7.5) are commonly used to catalyze the dehydration of this compound.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although specific conditions depend on the desired outcome.
Major Products
Dehydration: The major product of dehydration is this compound-ALK.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
BMS-779788 has a wide range of scientific research applications, including:
Mechanism of Action
BMS-779788 exerts its effects by selectively activating liver X receptor alpha and liver X receptor beta. These receptors are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose metabolism. Upon activation by this compound, liver X receptors form heterodimers with retinoid X receptors and bind to specific response elements in the DNA, leading to the transcription of target genes .
Comparison with Similar Compounds
Similar Compounds
AZ876: Another liver X receptor agonist with a different chemical structure but similar biological activity.
GW3965: A synthetic liver X receptor agonist with a well-characterized profile in preclinical studies.
Uniqueness of BMS-779788
This compound is unique due to its partial agonist activity, which allows it to selectively activate liver X receptors without causing significant side effects such as elevated plasma triglycerides. This makes it a promising candidate for therapeutic applications where modulation of liver X receptor activity is desired without the associated risks of full agonists .
Properties
IUPAC Name |
2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPURTXCSILYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918348-67-1 | |
| Record name | BMS-779788 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-779788 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS-779788 interact with its target and what are the downstream effects?
A: this compound functions as a partial agonist of Liver X Receptors (LXRs), specifically exhibiting selectivity for LXRβ over LXRα []. This interaction triggers the activation of genes involved in reverse cholesterol transport (RCT), a process crucial for removing excess cholesterol from the body [].
Q2: What is the significance of this compound's partial agonistic activity and LXRβ selectivity?
A: Full LXR agonists, while effective in promoting RCT, can lead to undesirable side effects like elevated plasma and hepatic lipids due to the activation of lipogenic genes []. This compound, being a partial agonist with LXRβ selectivity, demonstrates a reduced potential for these lipogenic effects compared to full agonists like T0901317 while retaining the ability to induce genes vital for RCT, such as ABCA1 and ABCG1 []. This characteristic makes this compound a promising candidate for further investigation as it suggests a potentially improved therapeutic window.
Q3: What challenges are associated with the development of this compound as a drug candidate?
A: While this compound shows promise, research highlights potential hurdles. For example, one study focuses on addressing the stability of a reactive tertiary hydroxyl group within the compound's structure, crucial for its formulation into solid oral dosage forms []. Overcoming such challenges is essential for translating its in vitro and preclinical findings into a viable therapeutic option for atherosclerosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
